molecular formula C23H23ClN4OS B2484495 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 894922-23-7

6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2484495
CAS No.: 894922-23-7
M. Wt: 438.97
InChI Key: UUZKXTCEWNRAFD-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidin-7-one derivative characterized by three key substituents:

  • Position 5: A (2,5-dimethylphenyl)methylsulfanyl (thioether) group, contributing steric bulk and sulfur-based reactivity.
  • Position 2: An ethyl group, enhancing lipophilicity and influencing metabolic stability.

The pyrazolo-pyrimidinone core is a privileged scaffold in kinase and phosphodiesterase inhibitors due to its planar structure and hydrogen-bonding capacity.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methylsulfanyl]-2-ethylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-4-27-13-20-21(26-27)22(29)28(12-17-7-9-19(24)10-8-17)23(25-20)30-14-18-11-15(2)5-6-16(18)3/h5-11,13H,4,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZKXTCEWNRAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of halogen atoms with nucleophiles, forming new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Research Implications

  • Drug Design : Substituents at positions 5 and 6 are critical for kinase vs. PDE selectivity. Optimizing thioether bulk (e.g., replacing 2,5-dimethylphenyl with fluorinated analogs) may improve CNS penetration .
  • Dereplication : Molecular networking (cosine score >0.8) can differentiate the Target Compound from and in metabolite screening .

Biological Activity

The compound 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure enables various biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN5OC_{23}H_{24}ClN_5O, and its structure features a pyrazolo[4,3-d]pyrimidine core substituted with a chlorophenyl and a dimethylphenyl group. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The pyrazolo[4,3-d]pyrimidine structure is known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. Additionally, the chlorophenyl moiety may enhance hydrophobic interactions, increasing binding affinity to target proteins.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.
    • In vitro assays reported IC50 values indicating effective antiproliferative activity against HepG2 liver cancer cells, suggesting its potential as an anticancer agent .
  • Antiviral Potential :
    • The compound's structure suggests possible antiviral activity due to its ability to interfere with viral replication processes. Preliminary studies indicate that it may inhibit certain viral enzymes, although further research is necessary to confirm these effects .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. It showed strong inhibitory activity against AChE, indicating potential therapeutic applications .

Study 1: Anticancer Efficacy

In a recent study involving the screening of various compounds for anticancer activity, 6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one was found to significantly reduce cell viability in HepG2 cells at concentrations as low as 12.5 µg/mL. The mechanism was attributed to the induction of apoptosis pathways and cell cycle arrest .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with AChE. Using molecular docking studies alongside enzyme assays, it was found that the compound binds effectively to the active site of AChE with a binding affinity comparable to standard inhibitors . This suggests its potential for development as a therapeutic agent for conditions like Alzheimer's disease.

Data Summary

Activity TypeTargetIC50 Value (µg/mL)Reference
AnticancerHepG2 Cells12.5
AChE InhibitionAcetylcholinesteraseStrong Inhibition
Antiviral PotentialViral EnzymesTBD

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